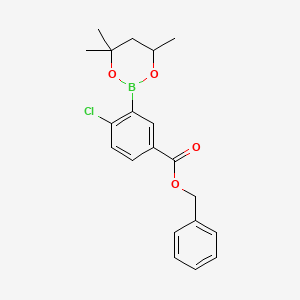
1,3-Bis-(diphenylmethyl)-imidazolium chloride; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis-(diphenylmethyl)-imidazolium chloride, also known as BDMI, is an organo-halogen compound with the molecular formula C15H17ClN2. It is a colorless, solid compound that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. It is used as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It is also used as an ionic liquid in laboratory experiments.
Scientific Research Applications
1,3-Bis-(diphenylmethyl)-imidazolium chloride is used in a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, such as alkaloids, peptides, and heterocyclic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and the polymerization of olefins. It is also used as an ionic liquid in various laboratory experiments, such as the synthesis of metal complexes and the extraction of organic compounds from aqueous solutions.
Mechanism of Action
1,3-Bis-(diphenylmethyl)-imidazolium chloride acts as an acid catalyst in organic reactions. It is a Lewis acid, which means that it can donate an electron pair to a Lewis base, such as a nucleophile. This electron pair donation activates the reactants, allowing them to react faster and more efficiently. It can also activate the reaction by forming a complex with the reactants, which can then undergo a reaction.
Biochemical and Physiological Effects
1,3-Bis-(diphenylmethyl)-imidazolium chloride is not known to have any biochemical or physiological effects. It is not known to be toxic, and it has been approved by the European Food Safety Authority for use as a food additive.
Advantages and Limitations for Lab Experiments
1,3-Bis-(diphenylmethyl)-imidazolium chloride has several advantages for laboratory experiments. It is a highly soluble organic compound, which makes it easy to work with. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can lead to undesired side reactions in some experiments.
Future Directions
1,3-Bis-(diphenylmethyl)-imidazolium chloride has potential for use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used as an ionic liquid in laboratory experiments. Future research could focus on developing new methods for synthesizing 1,3-bis-(diphenylmethyl)-imidazolium chloride, as well as exploring its potential applications in other areas of research. Additionally, further research could focus on the safety and toxicity of 1,3-bis-(diphenylmethyl)-imidazolium chloride, as well as its potential environmental impacts.
Synthesis Methods
1,3-Bis-(diphenylmethyl)-imidazolium chloride can be synthesized by reacting diphenyldimethylchlorosilane with 1,3-dichloro-2-propanol in an acidic medium. The reaction is carried out in a mixture of toluene and water at a temperature of 80°C. The reaction yields a white solid product, which can be purified by recrystallization from ethanol.
properties
IUPAC Name |
1,3-dibenzhydrylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N2.ClH/c1-5-13-24(14-6-1)28(25-15-7-2-8-16-25)30-21-22-31(23-30)29(26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-23,28-29H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCTLIDDUZQIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C[N+](=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(diphenylmethyl)imidazoliumchloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)


![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)

![8-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327970.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6327987.png)


